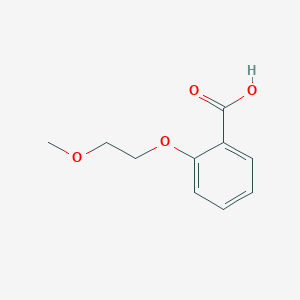
2-(2-Methoxyethoxy)benzoic acid
Übersicht
Beschreibung
“2-(2-Methoxyethoxy)benzoic acid” is a chemical compound with the CAS Number: 98684-32-3 . It has a molecular weight of 196.2 and a linear formula of C10H12O4 .
Molecular Structure Analysis
The molecular structure of “2-(2-Methoxyethoxy)benzoic acid” can be represented by the linear formula C10H12O4 . More detailed structural information can be found in chemical databases .
Physical And Chemical Properties Analysis
“2-(2-Methoxyethoxy)benzoic acid” has a molecular weight of 196.2 . It has a density of 1.161 g/mL at 25 °C . Its boiling point is 140 °C at 2 mm Hg . The compound is slightly soluble in chloroform and methanol .
Wissenschaftliche Forschungsanwendungen
Mass Spectrometry
- Benzoic acid derivatives, including 2-(2-Methoxyethoxy)benzoic acid, are used as additives in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). These additives enhance ion yields and signal-to-noise ratios, particularly for high-mass range analytes, suggesting their role in improving the efficiency of MALDI-MS analysis (Karas et al., 1993).
Luminescent Properties in Lanthanide Coordination Compounds
- Benzoic acid derivatives have been investigated for their influence on the photoluminescence properties of lanthanide coordination compounds. The presence of electron-releasing or withdrawing groups on these derivatives affects the luminescence efficiency, which is vital for applications in materials science and optics (Sivakumar et al., 2010).
Polyaniline Doping
- Substituted benzoic acids, such as 2-methoxybenzoic acid, serve as dopants for polyaniline, a conductive polymer. These dopants influence the polymer’s properties like conductivity, thermal stability, and structure, which are crucial for electronic and material science applications (Amarnath & Palaniappan, 2005).
Potentiometric Titration and Analytical Chemistry
- Benzoic acid derivatives are subjects of potentiometric titration studies using artificial neural networks, suggesting their role in enhancing analytical methodologies for accurate substance quantification (Aktaş & Yaşar, 2004).
Hydrogen Peroxide Scavenging Activity
- Research on the antioxidant properties of benzoic acid derivatives, including their ability to scavenge reactive oxygen species like hydrogen peroxide, is crucial for understanding their potential therapeutic applications (Mansouri et al., 2005).
Chemical Synthesis and Molecular Structure
- Benzoic acid derivatives are utilized in synthetic chemistry for the preparation of complex molecules and studying their molecular structures. This includes research on lanthanide coordination compounds and synthesis methodologies (Sinha et al., 2000).
Toxicity Assessment
- Studies on the toxicity of benzoic acid derivatives, including their effects on organ systems like the liver and kidneys, are important for assessing the safety of these compounds in various applications (Gorokhova et al., 2020).
Anti-inflammatory and Antioxidant Properties
- The anti-inflammatory and antioxidant properties of benzoic acid derivatives have been explored, particularly their efficacy in neutralizing venom-induced inflammation and oxidative stress, which has implications for therapeutic applications (Alam & Gomes, 1998).
Hydrolysis Studies
- The kinetics of hydrolysis reactions involving benzoic acid derivatives are studied to understand reaction mechanisms and rates, which are fundamental in chemical process engineering (Calvaruso et al., 1976).
Enzyme Catalysis
- Research on enzymes like benzoic acid 2-hydroxylase highlights the role of benzoic acid derivatives in biochemical pathways, such as the biosynthesis of salicylic acid, which is significant in plant biology and pharmacology (León et al., 1995).
Antihepatotoxic Activity
- The antihepatotoxic activity of benzoic acid derivatives is explored for potential therapeutic use against liver toxicity induced by various toxicants (Gadgoli & Mishra, 1999).
Development of Fluorescence Probes
- Benzoic acid derivatives are used in the development of novel fluorescence probes, which are crucial in detecting reactive oxygen species, highlighting their applications in biological and chemical research (Setsukinai et al., 2003).
Synthesis Methods
- Research on novel synthesis methods of benzoic acid derivatives is key to advancing synthetic chemistry, providing new routes and methodologies for the production of these compounds (Jiang Jian-hui, 2010).
Wastewater Treatment
- Benzoic acid derivatives are subjects of studies in wastewater treatment, examining their degradation and removal in processes like membrane bioreactor technology, which is important for environmental management and pollution control (Ghoshdastidar & Tong, 2013).
Diabetes Management
- The effects of benzoic acid derivatives on diabetic conditions, particularly their impact on erythrocyte membrane enzymes and antioxidant status, are investigated, suggesting their potential in diabetes management (Gayathri & Kannabiran, 2012).
Structure-Activity Relationships in Antioxidants
- Comparative studies on the antioxidant activity of benzoic and cinnamic acid derivatives provide insights into their structure-activity relationships, important for understanding their efficacy as antioxidants (Natella et al., 1999).
Chemical Reactions and Synthesis
- Benzoic acid derivatives are used in reactions like the Mitsunobu reaction, serving as bifunctional reagents and facilitating the synthesis of complex molecules (Muramoto et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2-methoxyethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-6-7-14-9-5-3-2-4-8(9)10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIXKEQGKQFQAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540164 | |
| Record name | 2-(2-Methoxyethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethoxy)benzoic acid | |
CAS RN |
98684-32-3 | |
| Record name | 2-(2-Methoxyethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


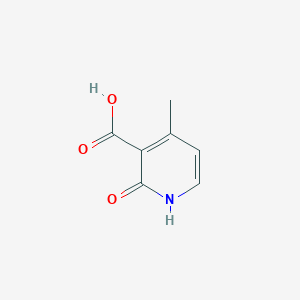
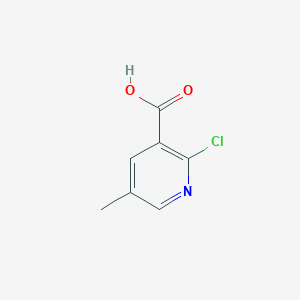
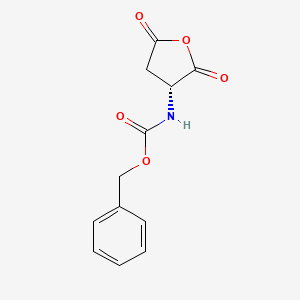
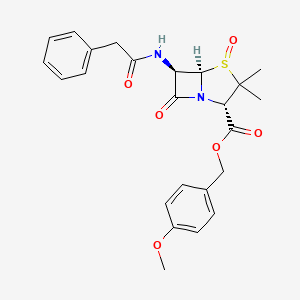
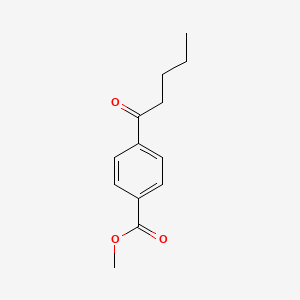
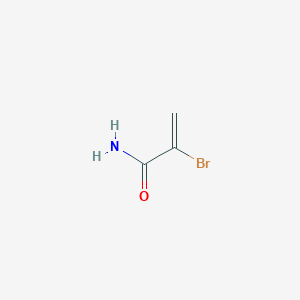
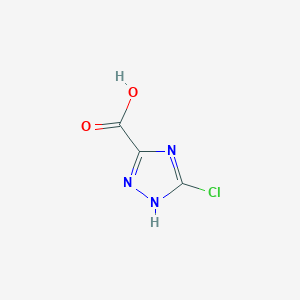
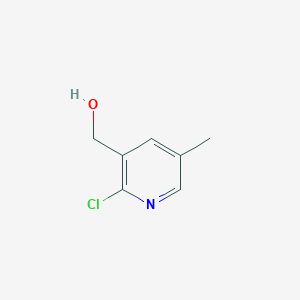
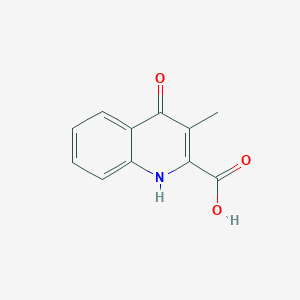
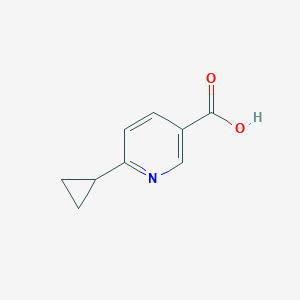
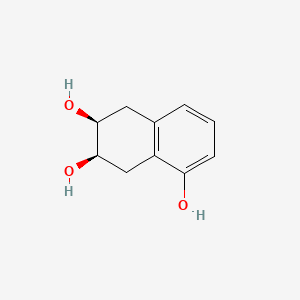
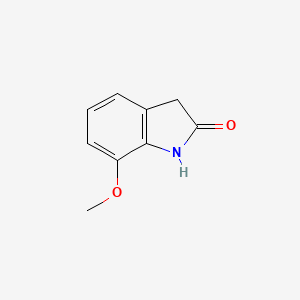
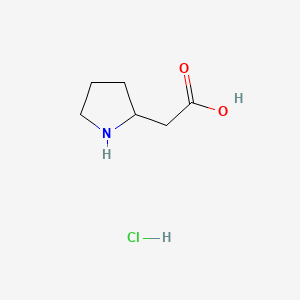
![5,6-dimethoxyBenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B1589983.png)